Galanthamine-d3 Hydrochloride is a deuterated form of galanthamine, an alkaloid derived from various plant species, particularly those in the Amaryllidaceae family. This compound is primarily recognized for its role as an acetylcholinesterase inhibitor, which makes it significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The deuterated variant, galanthamine-d3, is used in scientific research to enhance the accuracy of analytical methods, particularly in mass spectrometry.
Galanthamine is typically extracted from plants like Galanthus nivalis (snowdrop) and Leucojum aestivum (summer snowflake). These plants contain galanthamine naturally, which can be isolated through various extraction methods. Galanthamine-d3 is synthesized to provide a stable isotopic variant for research purposes, particularly for pharmacokinetic studies and metabolic profiling.
Galanthamine-d3 Hydrochloride falls under the category of alkaloids and is classified as a reversible inhibitor of acetylcholinesterase. It is also categorized as a neuroprotective agent due to its ability to enhance cholinergic transmission in the brain.
The synthesis of galanthamine-d3 involves several sophisticated chemical processes. One notable method includes the biomimetic oxidative coupling of phenolic compounds, which has been extensively studied to improve yield and efficiency.
The molecular formula for galanthamine-d3 Hydrochloride is , indicating it contains three deuterium atoms. The structure features a tetracyclic core with various functional groups that confer its biological activity.
Galanthamine-d3 can participate in various chemical reactions typical of alkaloids, including:
The reaction mechanisms involve reversible binding to the active site of acetylcholinesterase, which can be studied using kinetic assays and spectroscopic methods.
Galanthamine-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, leading to enhanced cholinergic signaling. This mechanism is crucial in conditions where cholinergic dysfunction is evident, such as Alzheimer's disease.
Galanthamine-d3 Hydrochloride has several applications in scientific research:
Galanthamine-d3 HCl (Galantamine-d3 hydrobromide; CAS 2140262-53-7) is a deuterated analog of the naturally occurring alkaloid galanthamine. Its molecular formula is C₁₇H₁₉D₃BrNO₃, with a molecular weight of 371.28 g/mol [5] [6]. The deuterium atoms are specifically incorporated at the methoxy group (-OCH₃), replacing all three hydrogen atoms to form a trideuteriomethoxy moiety (-OCD₃) [6] [8]. This targeted labeling minimizes alterations to the core benzofurobenzazepine structure while introducing isotopic distinctions critical for analytical tracking.
The chemical structure retains the stereochemically sensitive features of native galanthamine, including the cis-fusion of rings and chiral centers at positions 4a, 6, and 8a. The hydrobromide salt form ensures stability and solubility, analogous to the non-deuterated pharmaceutical formulation [9].
Table 1: Key Identifiers of Galanthamine-d3 HCl
Property | Value | |
---|---|---|
CAS Number | 2140262-53-7 | |
Molecular Formula | C₁₇H₁₉D₃BrNO₃ | |
Molecular Weight | 371.28 g/mol | |
Deuterium Position | Methoxy group (-OCD₃) | |
IUPAC Name | (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-ol hydrobromide | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for verifying deuterium incorporation and molecular conformation. The presence of the -OCD₃ group eliminates the proton signal at ~3.8 ppm (where -OCH₃ typically resonates), confirmed via ¹H NMR [5]. In ¹³C NMR, the methoxy carbon exhibits a characteristic triplet signal due to deuterium coupling (J~22 Hz) [8]. NMR also validates the stereochemistry by comparing chemical shift patterns with non-deuterated galanthamine, particularly the coupling constants of H-6 (δ~5.50 ppm) and H-12 (δ~4.90 ppm), which reflect the cis-fused ring junction [9].
While X-ray crystallography data for Galanthamine-d3 HCl is limited in the search results, studies of native galanthamine reveal key structural features:
Biochemical Equivalence
Galanthamine-d3 HCl retains the dual mechanism of action of its non-deuterated counterpart:
Pharmacokinetic Divergences
The -OCD₃ group induces a kinetic isotope effect (KIE) that slows oxidative metabolism of the methoxy moiety. Key comparative data:
Table 2: Comparative Properties of Galanthamine vs. Galanthamine-d3 HCl
Property | Galanthamine | Galanthamine-d3 HCl | |
---|---|---|---|
Molecular Weight | 287.35 g/mol (free base) | 371.28 g/mol | |
AChE IC₅₀ | 0.35 μM | 0.35 μM | [5] [8] |
Plasma Protein Binding | ~18% | Expected similar | [9] |
Metabolic Stability | Hepatic (CYP2D6/3A4) | Reduced CYP-mediated demethylation | [9] |
Half-life (Human) | 7–8 hours | Extended (exact data pending) | [1] [9] |
Analytical Applications
The structural and functional congruence between Galanthamine-d3 HCl and its progenitor confirms its utility as a tracer in Alzheimer's disease research, while deuterium-specific effects offer tools for advanced pharmacokinetic studies [6] [8] [9].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: